molecular formula C29H32O11 B1631979 Aloeresin D

Aloeresin D

Cat. No.: B1631979
M. Wt: 556.6 g/mol
InChI Key: OUGNWRCWQLUXHX-ACWXGELRSA-N
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Description

Aloeresin D is a chromone glycoside compound derived from the Aloe species, particularly Aloe vera. It is one of the many bioactive constituents found in Aloe plants, known for their medicinal and therapeutic properties. This compound has garnered attention due to its potential health benefits, including antioxidant, anti-inflammatory, and antimicrobial activities .

Mechanism of Action

Aloeresin D is a chromone glycoside isolated from the Aloe vera plant, known for its wide range of therapeutic properties . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets β-Secretase (BACE1), an enzyme that plays a crucial role in the production of beta-amyloid peptide, a substance linked to the development of Alzheimer’s disease .

Mode of Action

This compound interacts with BACE1, inhibiting its activity. This interaction results in a decrease in the production of beta-amyloid peptide, potentially slowing the progression of Alzheimer’s disease .

Biochemical Pathways

The inhibition of BACE1 by this compound affects the amyloidogenic pathway, a biochemical pathway involved in the production of beta-amyloid peptide. By inhibiting BACE1, this compound reduces the production of beta-amyloid peptide, thereby potentially mitigating the pathological processes associated with Alzheimer’s disease .

Result of Action

The primary molecular effect of this compound’s action is the inhibition of BACE1, leading to a reduction in the production of beta-amyloid peptide. This could potentially slow the progression of Alzheimer’s disease. At the cellular level, this could result in decreased plaque formation, a hallmark of Alzheimer’s disease .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, extraction parameters such as solvent composition, temperature, and time can affect the yield and bioactivity of this compound . Furthermore, intra- and interspecies differences in the redox state of individual Aloe components may affect the physiological properties of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Aloeresin D can be synthesized through various chemical processes. One common method involves the extraction of Aloe vera leaves, followed by purification using high-speed counter-current chromatography. The process typically uses solvents such as n-hexane, acetic ether, acetone, and water in specific volume ratios .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Aloe vera leaves. The leaves are processed to obtain a crude extract, which is then purified using techniques like high-performance liquid chromatography (HPLC). The use of green solvents and optimized extraction conditions, such as temperature and solvent composition, enhances the yield and purity of this compound .

Chemical Reactions Analysis

Types of Reactions

Aloeresin D undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have enhanced or modified biological activities. For example, oxidation can lead to the formation of more potent antioxidant compounds .

Scientific Research Applications

Aloeresin D has a wide range of scientific research applications:

Comparison with Similar Compounds

Aloeresin D is often compared with other similar compounds, such as:

Uniqueness

This compound stands out due to its unique combination of antioxidant, anti-inflammatory, and antimicrobial properties. Its ability to inhibit β-secretase and enhance cytochrome C activity makes it a promising candidate for therapeutic applications, particularly in neurodegenerative diseases .

Conclusion

This compound is a versatile and bioactive compound derived from Aloe species, with significant potential in various scientific and industrial applications. Its unique chemical properties and mechanisms of action make it a valuable subject of research in the fields of chemistry, biology, medicine, and industry.

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-[(2R)-2-hydroxypropyl]-7-methoxy-5-methyl-4-oxochromen-8-yl]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32O11/c1-14-10-20(37-3)24(27-23(14)19(33)12-18(38-27)11-15(2)31)28-29(26(36)25(35)21(13-30)39-28)40-22(34)9-6-16-4-7-17(32)8-5-16/h4-10,12,15,21,25-26,28-32,35-36H,11,13H2,1-3H3/b9-6+/t15-,21-,25-,26+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGNWRCWQLUXHX-ACWXGELRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(C)O)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)C=C(O2)C[C@@H](C)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the potential of aloeresin D as an antiviral agent?

A1: this compound, a natural product found in Aloe species, has been identified as a potential inhibitor of the main protease (Mpro) of SARS-CoV-2 []. This protease is essential for viral replication, making it an attractive drug target. While this compound demonstrated an IC50 of 125.3 μM against Mpro in vitro, further research is needed to explore its potential for development into an antiviral therapy [].

Q2: How does this compound interact with the SARS-CoV-2 main protease (Mpro)?

A2: Molecular docking studies suggest that this compound binds to the catalytic active site of Mpro []. While the binding energy of this compound (-5.6 kcal/mol) is weaker compared to other identified inhibitors, understanding its binding mode could provide valuable insights for designing more potent Mpro inhibitors derived from this natural scaffold [].

Q3: What is known about the distribution of this compound in different Aloe species?

A4: this compound has been detected in various Aloe species, including Aloe vera, Aloe macrosiphon, and Aloe plicatilis [, , ]. The concentration of this compound can vary significantly depending on the species, geographical origin, and extraction methods used [, ]. This highlights the importance of standardized cultivation and extraction techniques for consistent this compound production.

Q4: What analytical techniques are commonly used to identify and quantify this compound?

A5: High-performance liquid chromatography (HPLC) coupled with various detectors, such as diode-array detection (DAD) and mass spectrometry (MS), is frequently employed for the identification and quantification of this compound in Aloe extracts [, ]. These techniques provide high sensitivity and selectivity for analyzing complex plant matrices. Furthermore, nuclear magnetic resonance (NMR) spectroscopy can be used for structural characterization and confirmation [].

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